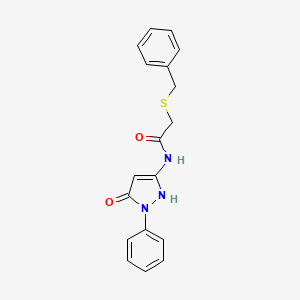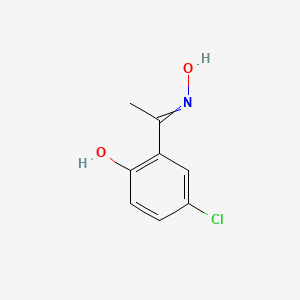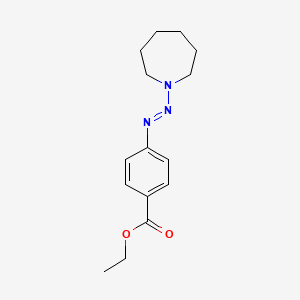
2-(benzylsulfanyl)-N-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-(5-oxo-1-phenyl-2H-pyrazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides. It features a benzylsulfanyl group and a pyrazolyl moiety, which are known for their diverse biological activities. This compound is of interest in various fields of research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(5-oxo-1-phenyl-2H-pyrazol-3-yl)acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a benzyl halide with a thiol or thiolate anion.
Acetamide formation: The final step involves the acylation of the pyrazole derivative with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form alcohols.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(5-oxo-1-phenyl-2H-pyrazol-3-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The benzylsulfanyl group may interact with thiol groups in proteins, while the pyrazole ring can engage in hydrogen bonding or π-π interactions
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(3-oxo-2-phenyl-1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C18H17N3O2S/c22-17(13-24-12-14-7-3-1-4-8-14)19-16-11-18(23)21(20-16)15-9-5-2-6-10-15/h1-11,20H,12-13H2,(H,19,22) |
InChI Key |
DUFIWEMEMUHFKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=O)N(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B12479587.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B12479593.png)

![N-(2-chloro-4-nitrophenyl)-2-[(4-chlorophenyl)amino]-3,5-dinitrobenzamide](/img/structure/B12479603.png)

![5-[(5-chlorothiophen-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12479614.png)
![2-phenyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B12479618.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B12479621.png)
![4-({4-[(3-Methoxyphenyl)amino]-6-methyl-5-nitropyrimidin-2-yl}amino)phenol](/img/structure/B12479641.png)

![N~1~-[2-(benzyloxy)-5-bromobenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B12479650.png)
![7-amino-4-hydroxy-5-(quinolin-4-yl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B12479652.png)
![10-(3-hydroxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12479662.png)
![3-butoxy-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12479668.png)
